molecular formula C13H21N3O2 B14329533 6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene CAS No. 109746-53-4

6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene

Katalognummer: B14329533
CAS-Nummer: 109746-53-4
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: WHHUJVBPOFGGBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene is a complex organic compound with the molecular formula C13H17N3O4. This compound is known for its unique bicyclic structure, which includes oxygen and nitrogen atoms within its rings. It has various applications in scientific research, particularly in the fields of chemistry and materials science .

Vorbereitungsmethoden

The synthesis of 6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of specific amines with diols under controlled conditions to form the bicyclic structure. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Analyse Chemischer Reaktionen

6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene involves its interaction with molecular targets through coordination bonds. The compound can bind to metal ions, altering their electronic properties and reactivity. This interaction is crucial in catalytic processes and in the formation of stable complexes that can be used in various applications .

Vergleich Mit ähnlichen Verbindungen

6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 6,9-Dioxa-3,12,18-triazabicyclo[123

Eigenschaften

CAS-Nummer

109746-53-4

Molekularformel

C13H21N3O2

Molekulargewicht

251.32 g/mol

IUPAC-Name

6,9-dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene

InChI

InChI=1S/C13H21N3O2/c1-2-12-10-14-4-6-17-8-9-18-7-5-15-11-13(3-1)16-12/h1-3,14-15H,4-11H2

InChI-Schlüssel

WHHUJVBPOFGGBC-UHFFFAOYSA-N

Kanonische SMILES

C1COCCOCCNCC2=CC=CC(=N2)CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.